molecular formula C15H12N4O2 B2914775 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-88-9

4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2914775
CAS RN: 862809-88-9
M. Wt: 280.287
InChI Key: CCJJXZYERJXKRY-UHFFFAOYSA-N
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Description

4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Gangapuram and Redda (2009) reported the synthesis of novel substituted benzamide/benzene sulfonamides, including compounds related to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. These compounds were synthesized for potential use as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Biological Activity and Therapeutic Potential

  • Bondock, Adel, and Etman (2016) synthesized a series of functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, including derivatives of this compound, for evaluation of their antioxidant activity. Some of these compounds showed excellent antioxidant activity and protection against DNA damage (Bondock, Adel, & Etman, 2016).
  • Nayak et al. (2016) synthesized and screened N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antitubercular activity. They found that certain derivatives, including those related to this compound, demonstrated significant antitubercular activity (Nayak et al., 2016).

Pharmaceutical Research

  • Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including compounds similar to this compound. They evaluated these for anticancer activity against various cancer cell lines, finding some compounds with higher activities than reference drugs (Ravinaik et al., 2021).

Chemical Analysis and Separation Techniques

  • Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating and analyzing related substances of imatinib mesylate, including compounds like this compound. This method provides an efficient approach for quality control in pharmaceuticals (Ye et al., 2012).

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of 4-methyl-N-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]benzamide in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound may interact with various transporters or binding proteins .

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJJXZYERJXKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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